molecular formula C25H26ClN3O3 B2500772 2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 695218-43-0

2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2500772
CAS No.: 695218-43-0
M. Wt: 451.95
InChI Key: ZBHAIKKYDRXZFB-UHFFFAOYSA-N
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Description

The compound 2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione features a hexahydroisoindole-1,3-dione core linked via a carbonyl group to a phenyl ring, which is further substituted with a piperazine moiety bearing a 3-chlorophenyl group. This structure integrates two pharmacologically significant motifs:

  • Hexahydroisoindole-1,3-dione: A conformationally constrained bicyclic system known for enhancing metabolic stability and binding affinity in drug design .
  • 3-Chlorophenylpiperazine: A substituent commonly associated with modulation of receptor interactions, particularly in psychoactive and analgesic compounds .

Properties

IUPAC Name

2-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c26-18-4-3-5-20(16-18)27-12-14-28(15-13-27)23(30)17-8-10-19(11-9-17)29-24(31)21-6-1-2-7-22(21)25(29)32/h3-5,8-11,16,21-22H,1-2,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHAIKKYDRXZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione represents a novel class of bicyclic derivatives with potential therapeutic applications. This article aims to explore its biological activity, focusing on antimicrobial and anticancer properties, as well as its pharmacological mechanisms.

Chemical Structure

The structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H23ClN2O2
  • Molecular Weight : 370.88 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. The synthesized derivatives were tested using the tube dilution technique, revealing significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds derived from similar structures demonstrated effectiveness against a range of bacterial strains.

Compound IDAntimicrobial Activity (MIC μg/mL)Standard Comparison
316Ciprofloxacin
832Fluconazole
1164-
1232-

Anticancer Activity

The anticancer properties were assessed using the MTT assay, where several derivatives exhibited varying degrees of cytotoxicity against cancer cell lines. The results indicated that while some compounds showed promising activity, they were generally less potent than established chemotherapeutics such as 5-fluorouracil.

Compound IDIC50 (μM)Standard Comparison
5255-Fluorouracil (IC50 = 10 μM)
730Tomudex (IC50 = 15 μM)

Molecular docking studies have provided insights into the binding affinities of these compounds with various biological targets. For instance, the interaction with the dopamine transporter (DAT) has been highlighted due to its relevance in neuropharmacology. The compound's ability to inhibit DAT suggests potential applications in treating disorders associated with dopamine dysregulation.

Case Studies

A series of case studies have been conducted to further elucidate the biological effects of this compound and its derivatives:

  • Case Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL, indicating strong antibacterial properties.
  • Case Study on Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that certain derivatives induced apoptosis, suggesting a mechanism involving programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of isoindole-1,3-dione derivatives with piperazine-based side chains. Below is a comparative analysis of its structural and functional analogs:

Compound Name Core Structure Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Notes Reference
2-(4-(4-(3-Chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione (Target) Hexahydroisoindole-1,3-dione 3-Chlorophenyl C₂₅H₂₅ClN₃O₃ 474.94 (calculated) Hypothesized analgesic/PARP inhibitor
2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione Hexahydroisoindole-1,3-dione 4-Methoxyphenyl C₂₆H₂₈N₃O₄ 470.52 Structural analog; no reported bioactivity
1-(3-Chlorophenyl)piperazine (mCPP) Piperazine 3-Chlorophenyl C₁₀H₁₂ClN₂ 201.67 Psychoactive; serotonin receptor agonist
1-(4-Chlorophenyl)piperazine (pCPP) Piperazine 4-Chlorophenyl C₁₀H₁₂ClN₂ 201.67 Less potent in serotonin agonism vs. mCPP
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 3-Chloro-4-(trifluoromethyl)phenyl C₁₆H₁₄ClF₃N₄O₃ 426.76 Potential kinase inhibitor
2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide Thienoimidazole-carboxamide 4-Bromobenzyl C₂₄H₂₂BrN₅O₂S 524.08 PARP-1 inhibitor (IC₅₀ = 12 nM)

Key Findings:

Substituent Position on Piperazine :

  • The 3-chlorophenyl group in the target compound may enhance receptor binding compared to para-substituted analogs (e.g., 4-methoxyphenyl in ), as meta-substitutions often optimize steric compatibility with hydrophobic pockets .
  • In contrast, 1-(4-chlorophenyl)piperazine (pCPP) exhibits reduced serotonin receptor affinity compared to its meta-isomer (mCPP), highlighting positional sensitivity .

Thienoimidazole-carboxamide derivatives (e.g., ) show potent PARP-1 inhibition, suggesting the target compound’s carbonyl-linked phenyl group may similarly engage PARP-1’s NAD⁺-binding domain.

Biological Implications :

  • Analogs with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability and lipophilicity, whereas the target’s chloro substituent balances hydrophobicity and electronic effects.
  • Piperazine derivatives with 4-benzhydryl or 4-(2-pyrimidyl) groups (e.g., ) demonstrate variable acetylcholinesterase inhibition, implying the target compound’s 3-chlorophenyl group may favor alternative pathways like analgesia.

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